molecular formula C10H12O4 B2805417 (+)-o-Methoxy-L-mandelic acid methyl ester CAS No. 32174-42-8

(+)-o-Methoxy-L-mandelic acid methyl ester

Cat. No.: B2805417
CAS No.: 32174-42-8
M. Wt: 196.202
InChI Key: KFHNZFDETCOCCF-VIFPVBQESA-N
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Description

(+)-o-Methoxy-L-mandelic acid methyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is a derivative of mandelic acid, which is an aromatic alpha-hydroxy acid with a wide range of applications in pharmaceuticals and cosmetics.

Preparation Methods

The synthesis of (+)-o-Methoxy-L-mandelic acid methyl ester typically involves the esterification of (+)-o-Methoxy-L-mandelic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and proceeds under reflux conditions. The reaction can be represented as follows:

(+)-o-Methoxy-L-mandelic acid+MethanolAcid(+)-o-Methoxy-L-mandelic acid methyl ester+Water\text{(+)-o-Methoxy-L-mandelic acid} + \text{Methanol} \xrightarrow{\text{Acid}} \text{this compound} + \text{Water} (+)-o-Methoxy-L-mandelic acid+MethanolAcid​(+)-o-Methoxy-L-mandelic acid methyl ester+Water

Industrial production methods often utilize more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of trimethylchlorosilane (TMSCl) with methanol at room temperature has been shown to be an effective method for esterification .

Chemical Reactions Analysis

(+)-o-Methoxy-L-mandelic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

(+)-o-Methoxy-L-mandelic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential use in drug formulations, particularly in the development of prodrugs that can be metabolized into active therapeutic agents.

    Industry: The ester is used in the production of fragrances and flavors due to its pleasant odor

Mechanism of Action

The mechanism of action of (+)-o-Methoxy-L-mandelic acid methyl ester involves its hydrolysis to (+)-o-Methoxy-L-mandelic acid and methanol. The parent acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(+)-o-Methoxy-L-mandelic acid methyl ester can be compared with other esters of mandelic acid, such as:

Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNZFDETCOCCF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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